molecular formula C12H2Br8O B041040 2,2',3,3',4,4',5,6-Octabromodiphenyl ether CAS No. 446255-38-5

2,2',3,3',4,4',5,6-Octabromodiphenyl ether

Cat. No.: B041040
CAS No.: 446255-38-5
M. Wt: 801.4 g/mol
InChI Key: GPQLSLKPHQEEOP-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to enhance the fire resistance of materials, particularly in electronic and electrical equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing compounds under controlled conditions to achieve the desired level of bromination .

Industrial Production Methods

Commercial production of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether involves a technical mixture of different PBDE congeners. The process includes the bromination of diphenyl ether in the presence of a catalyst, followed by purification steps to isolate the specific congener .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and halogen-exchanged diphenyl ethers .

Scientific Research Applications

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its balance of bromination makes it effective as a flame retardant while also posing specific environmental and health concerns .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLSLKPHQEEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074774
Record name PBDE 195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-38-5
Record name 2,2',3,3',4,4',5,6-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBDE 195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWT046P97I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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